3-(4-Amino-2-fluorophenoxymethyl)benzonitrile

Description

Chemical Nomenclature and Structural Features

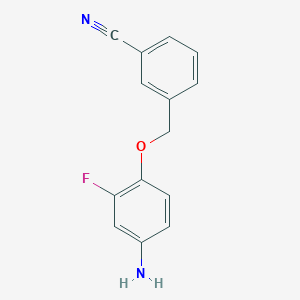

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile (CAS: 1094859-64-9) is an aromatic compound characterized by a benzonitrile core substituted with a fluorinated phenoxymethyl group. Its systematic IUPAC name is 3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile . The molecular formula is C₁₄H₁₁FN₂O , with a molecular weight of 242.25 g/mol .

Structural Attributes:

- Benzonitrile backbone : A benzene ring with a nitrile (-C≡N) group at the third position.

- Phenoxymethyl substituent : A methylene bridge (-CH₂-) connects the benzonitrile core to a 4-amino-2-fluorophenoxy group.

- Functional groups : The molecule features an amine (-NH₂) at the para position and a fluorine atom at the ortho position of the phenoxy ring.

The SMILES notation for this compound is N#CC1=CC=CC(COC2=CC=C(N)C=C2F)=C1 , while its InChIKey is GFXYLAJYBWBGAY-UHFFFAOYSA-N .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FN₂O |

| Molecular Weight | 242.25 g/mol |

| SMILES | N#CC1=CC=CC(COC2=CC=C(N)C=C2F)=C1 |

| CAS Registry Number | 1094859-64-9 |

Historical Context and Discovery

This compound emerged as a synthetic target in the early 21st century, driven by interest in fluorinated aromatic compounds for pharmaceutical and materials science applications. Its synthesis likely involves multistep organic reactions , such as:

- Bromination : Introducing bromine to a precursor like 3-fluorophenol.

- Cyano substitution : Replacing bromine with a nitrile group via nucleophilic aromatic substitution.

- Ammonolysis : Introducing the amino group through catalytic hydrogenation or ammonia treatment.

The compound is cataloged in major chemical databases (e.g., PubChem CID 43259247) and is commercially available from suppliers like Synblock and BLD Pharm, indicating its utility in research.

Key Applications in Academic Research

This compound serves as a versatile intermediate in organic synthesis and drug discovery:

Pharmaceutical Research:

- Scaffold for kinase inhibitors : The fluorine and amino groups enhance binding affinity to biological targets, making it a candidate for modulating enzyme activity.

- Anticancer agent development : Structural analogs have shown promise in targeting pathways like PDK1 and c-MET in colorectal and hepatocellular cancers.

Materials Science:

- Ligand design : Its electron-withdrawing nitrile group and electron-donating amino group facilitate coordination with metal ions for catalytic applications.

| Research Area | Application Example | Source Reference |

|---|---|---|

| Medicinal Chemistry | PDK1 inhibitor synthesis | |

| Organic Synthesis | Heterocyclic compound precursor | |

| Catalysis | Ligand for metal complexes |

Properties

IUPAC Name |

3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYLAJYBWBGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Regioselective Bromination of Fluorobenzene Derivative

- Starting from m-trifluoromethyl fluorobenzene or analogous fluorobenzene compounds, selective bromination is achieved using dibromohydantoin (C5H6Br2N2O2) as the brominating agent.

- The reaction is conducted in a mixture of glacial acetic acid and vitriol oil (concentrated sulfuric acid) under reflux with stirring.

- Typical molar ratio of dibromohydantoin to fluorobenzene is about 0.6:1, with glacial acetic acid consumption of 4–5 liters per kilogram of fluorobenzene.

- Reaction times vary from 5 to 7 hours, yielding predominantly 4-fluoro-2-bromobenzene derivatives with purity exceeding 98%.

- The brominated product is isolated by washing with cold water and ice solution to remove impurities.

Step 2: Cyanide Substitution (Cyanation)

- The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide (CuCN) in the presence of quinoline as a solvent and catalyst.

- The reaction is performed under reflux with stirring for approximately 20 hours.

- The molar ratio of cuprous cyanide to brominated intermediate is maintained between 1:1 to 1.1:1.

- Quinoline consumption is about 3–5 liters per kilogram of brominated intermediate.

- The product, 4-fluoro-2-trifluoromethylbenzonitrile or related cyanobenzene derivatives, is purified by steam distillation.

- This step achieves high conversion with minimal side products.

Step 3: Aminolysis (Amination)

- The nitrile intermediate is reacted with liquefied ammonia in ethanol solvent under sealed conditions at elevated temperature (~120 °C) for 8 hours.

- The molar ratio of ammonia to nitrile is approximately 1.5:1, with ethanol volume around 3–5 liters per kilogram of nitrile.

- This step converts the nitrile group to the corresponding amino derivative, yielding 4-amino-2-fluorobenzonitrile derivatives.

- The crude product is refined using toluene (4–8 liters per kilogram of amino intermediate) to obtain high-purity final product (>99% by HPLC).

Step 4: Phenoxymethyl Ether Formation (Specific to 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile)

- The introduction of the phenoxymethyl group typically involves nucleophilic substitution of a suitable leaving group (e.g., halomethyl derivative) on the benzonitrile ring with a fluorinated amino phenol derivative.

- This can be achieved by reacting 4-amino-2-fluorophenol with chloromethylbenzonitrile or a similar benzonitrile derivative under basic conditions (e.g., potassium carbonate in DMF or acetone) to form the ether linkage.

- Reaction conditions are optimized to preserve the amino and fluorine substituents while maximizing ether formation yield.

- Purification involves crystallization or chromatographic techniques to achieve high purity.

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Molar Ratios / Amounts | Reaction Time | Product Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromination | m-trifluoromethyl fluorobenzene, dibromohydantoin, glacial acetic acid, vitriol oil, reflux | Dibromohydantoin:fluorobenzene = 0.6:1; Acetic acid 4–5 L/kg | 5–7 hours | >98 | ~90 |

| 2 | Cyanation | Brominated intermediate, cuprous cyanide, quinoline, reflux | CuCN:substrate = 1–1.1:1; Quinoline 3–5 L/kg | ~20 hours | High | 75–80 |

| 3 | Aminolysis | Nitrile intermediate, liquefied ammonia, ethanol, sealed reactor, 120 °C | NH3:nitrile = 1.5:1; Ethanol 3–5 L/kg | 8 hours | >99 (HPLC) | 73–75 |

| 4 | Ether formation | 4-amino-2-fluorophenol, chloromethylbenzonitrile, base (K2CO3), solvent | Stoichiometric amounts | Several hours | >95 (typical) | Variable (60–85) |

Research Findings and Advantages of the Methodology

- The described three-step process (bromination, cyanation, aminolysis) is well-documented for structurally related compounds like 4-amino-2-trifluoromethylbenzonitrile, which shares key functional groups and substitution patterns with the target compound.

- The process utilizes readily available reagents and solvents, minimizing the use of highly corrosive or toxic materials such as strong acids and excessive cuprous cyanide, thus reducing environmental impact and production costs.

- The reaction conditions are mild enough to maintain the integrity of sensitive fluorine substituents while achieving high regioselectivity.

- Product purity consistently exceeds 99% as confirmed by HPLC analysis, which is critical for applications in pharmaceuticals or agrochemicals.

- The overall yield of the three-step sequence reaches approximately 73–75%, demonstrating efficiency and scalability for industrial production.

- Ether formation to install the phenoxymethyl group can be adapted from classical nucleophilic substitution protocols, ensuring the final compound, this compound, can be synthesized with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The nitrile group can be reduced to form an amine (-NH2).

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: this compound can be converted to 3-(4-nitro-2-fluorophenoxymethyl)benzonitrile.

Reduction: The compound can be reduced to 3-(4-amino-2-fluorophenoxymethyl)benzylamine.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzonitrile derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity: Fluorine and trifluoromethyl groups (e.g., in 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) significantly increase logP values, enhancing blood-brain barrier penetration .

- Solubility: Compounds with polar groups like -OH (e.g., 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile) exhibit higher aqueous solubility, beneficial for formulation .

- Metabolic Stability: The amino group in this compound may reduce oxidative metabolism compared to non-aminated analogs .

Biological Activity

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 232.25 g/mol

This compound features a fluorinated phenyl ring and an amino group, which may contribute to its biological activity by enhancing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine substituents enhances its binding properties, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related benzonitrile derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound’s structure suggests potential anticancer properties. In vitro studies on structurally similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzonitrile derivatives, including this compound, against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar compounds in human breast cancer cell lines. The study reported that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation, implicating their potential as therapeutic agents for cancer treatment .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Nitro Reduction : Reduction of a nitro group (e.g., using SnCl₂·2H₂O in ethyl acetate) to introduce the amino group, followed by neutralization with K₂CO₃ .

-

Substitution Reactions : Fluorine or other halogens in the benzene ring may be replaced via nucleophilic substitution, employing reagents like amines under acidic/basic conditions .

-

Characterization : Post-synthesis, intermediates are analyzed using NMR (¹H/¹³C), FT-IR (to confirm nitrile C≡N stretching ~2220 cm⁻¹), and HPLC for purity assessment .

- Key Functional Groups :

The amino (-NH₂) and nitrile (-C≡N) groups dominate reactivity. The fluorine atom at position 2 enhances electron-withdrawing effects, influencing substitution patterns .

- Key Functional Groups :

Q. How is the compound’s purity and structural integrity validated in academic research settings?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

- Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), amino protons (δ ~5.0 ppm, broad), and methylene bridges (δ ~4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.09) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for structure-activity studies .

Advanced Research Questions

Q. What strategies optimize reaction yield and minimize by-products during synthesis?

- Methodological Answer :

-

Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve cross-coupling efficiency in aryl-amine bond formation .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while temperature control (0–25°C) suppresses side reactions .

-

Work-Up Protocols : Sequential extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) isolate the target compound .

Q. How do structural modifications (e.g., fluorine position, substituent bulkiness) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies :

- Mechanistic Insight : Fluorine’s electronegativity alters π-π stacking in enzyme active sites, validated via molecular docking (AutoDock Vina) and MD simulations .

Q. What computational approaches predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Glide SP mode (Schrödinger Suite) screens against protein databases (e.g., PDB 1XM6) to prioritize targets like tyrosine kinases .

- ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability, guiding lead optimization for CNS-active derivatives .

Q. How are contradictions in reported biological activities resolved across similar benzonitrile derivatives?

- Methodological Answer :

- Meta-Analysis : Systematic review of IC₅₀ values (e.g., kinase assays) identifies outliers due to assay conditions (e.g., ATP concentration variations) .

- Experimental Replication : Dose-response curves (0.1–100 μM) under standardized protocols (e.g., Promega KinaseGlo) clarify potency discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.